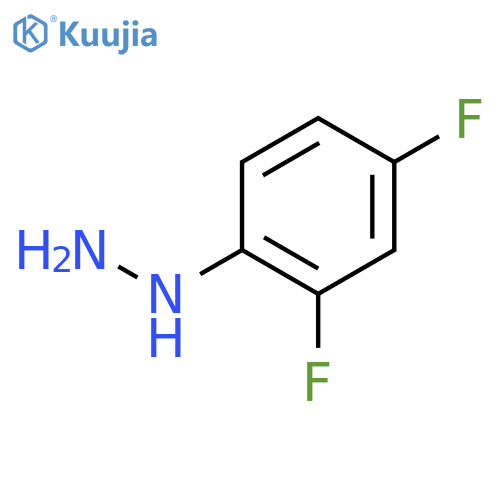Cas no 40594-30-7 ((2,4-difluorophenyl)hydrazine Hydrochloride)

40594-30-7 structure
商品名:(2,4-difluorophenyl)hydrazine Hydrochloride
(2,4-difluorophenyl)hydrazine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,4-difluorophenylhydrazine
- 1-(2,4-Difluorophenyl)hydrazine
- (2,4-difluorophenyl)hydrazine
- (2,4-Difluoro-phenyl)-hydrazine
- NCGC00334449-01
- 40594-30-7
- ARECAIDINEHYDROCHLORIDE
- AB01326676-02
- 2,4-difluoro-phenylhydrazine
- 1-(2,4-Difluorophenyl)hydrazine #
- EN300-33916
- Hydrazine, (2,4-difluorophenyl)-
- J-500583
- BB 0249750
- MFCD00042256
- FT-0610108
- AKOS005607770
- DTXSID30343311
- SCHEMBL182042
- BS-3815
- STK803074
- DB-015749
- 2,4-Difluoro-1-hydrazinobenzene
- BBL012158
- (2,4-difluorophenyl)hydrazine Hydrochloride
-
- MDL: MFCD00042256
- インチ: 1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
- InChIKey: RLZUIPTYDYCNQI-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1F)F)NN
計算された属性
- せいみつぶんしりょう: 144.05000
- どういたいしつりょう: 144.04990452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 38Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.379
- ゆうかいてん: 65 °C
- ふってん: 185.1°C at 760 mmHg
- フラッシュポイント: 65.7°C
- PSA: 38.05000
- LogP: 2.02370
- ようかいせい: 未確定
(2,4-difluorophenyl)hydrazine Hydrochloride セキュリティ情報
- 危害声明: Irritant
- WGKドイツ:3
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。
- セキュリティの説明: S26-S36/37
-
危険物標識:

- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
(2,4-difluorophenyl)hydrazine Hydrochloride 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
(2,4-difluorophenyl)hydrazine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-3815-50MG |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Oakwood | 004860-25g |
2,4-Difluorophenylhydrazine |
40594-30-7 | 90% | 25g |
$233.00 | 2024-07-19 | |
| Enamine | EN300-33916-0.25g |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | 0.25g |
$19.0 | 2023-02-14 | ||
| Key Organics Ltd | BS-3815-10MG |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| TRC | D448240-5000mg |
(2,4-difluorophenyl)hydrazine Hydrochloride |
40594-30-7 | 5g |
$98.00 | 2023-05-18 | ||
| Enamine | EN013-7042-2.5g |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | 2.5g |
$27.0 | 2023-09-03 | ||
| Enamine | EN013-7042-0.25g |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | 0.25g |
$19.0 | 2023-09-03 | ||
| Enamine | EN013-7042-0.5g |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | 0.5g |
$21.0 | 2023-09-03 | ||
| Key Organics Ltd | BS-3815-20MG |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Enamine | EN300-33916-0.5g |
(2,4-difluorophenyl)hydrazine |
40594-30-7 | 0.5g |
$21.0 | 2023-02-14 |
(2,4-difluorophenyl)hydrazine Hydrochloride 関連文献
-
Stefano Altomonte,Gemma L. Baillie,Ruth A. Ross,Jennifer Riley,Matteo Zanda RSC Adv. 2014 4 20164
-
Manjusha Verma,Aneese F. Chaudhry,Christoph J. Fahrni Org. Biomol. Chem. 2009 7 1536
-
Chau-Jiun Chang,Cheng-Han Yang,Kellen Chen,Yun Chi,Ching-Fong Shu,Mei-Lin Ho,Yu-Shan Yeh,Pi-Tai Chou Dalton Trans. 2007 1881
-
4. Synthesis of 1H-4,1,2-benzothiadiazines from substituted N-acetyl-N-aryl-N′-thioaroylhydrazinesPatrick D. Callaghan,Martin S. Gibson,Arthur J. Elliott J. Chem. Soc. Perkin Trans. 1 1975 1386
-
Jaqueline F. Souza,Thalita F. B. de Aquino,José E. R. Nascimento,Raquel G. Jacob,André R. Fajardo Catal. Sci. Technol. 2020 10 3918
40594-30-7 ((2,4-difluorophenyl)hydrazine Hydrochloride) 関連製品
- 119452-66-3(2,6-Difluorophenylhydrazine)
- 80025-72-5(2,4,6-Trifluorophenylhydrazine)
- 97108-50-4(2,5-Difluorophenylhydrazine)
- 2368-80-1(2-Fluorophenylhydrazine)
- 653-11-2(2,3,5,6-tetrafluorophenylhydrazine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40594-30-7)(2,4-difluorophenyl)hydrazine Hydrochloride

清らかである:99%
はかる:5g
価格 ($):243.0